![molecular formula C19H16O4 B306313 2-Naphthyl 3,5-dimethoxybenzoate](/img/structure/B306313.png)
2-Naphthyl 3,5-dimethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthyl 3,5-dimethoxybenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as NDB and is a derivative of 2-naphthol and 3,5-dimethoxybenzoic acid. The unique chemical structure of NDB makes it an interesting compound to study, and its properties have been explored in various scientific fields, including medicinal chemistry, material science, and organic synthesis.
Wirkmechanismus
The mechanism of action of NDB is not fully understood, but it is believed to interact with specific biological targets, including enzymes and receptors. The unique chemical structure of NDB allows it to bind to these targets with high affinity, leading to potential therapeutic effects.
Biochemical and Physiological Effects:
NDB has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and antimicrobial activities. These effects are believed to be due to the compound's ability to interact with specific biological targets and modulate their activity.
Vorteile Und Einschränkungen Für Laborexperimente
NDB has several advantages for use in lab experiments, including its high purity, stability, and ease of synthesis. However, it also has limitations, including its potential toxicity and limited solubility in certain solvents.
Zukünftige Richtungen
There are several future directions for the study of NDB, including exploring its potential as a drug candidate for various diseases, investigating its potential applications in material science, and exploring its use as a reagent in organic synthesis. Additionally, further research is needed to fully understand the mechanism of action of NDB and its potential interactions with biological targets.
Synthesemethoden
The synthesis of NDB can be achieved through a multi-step process involving the reaction of 2-naphthol with 3,5-dimethoxybenzoic acid under specific conditions. The reaction involves the use of a catalyst and the formation of an ester linkage between the two reactants. The resulting compound is then purified through various techniques, including recrystallization, to obtain the final product.
Wissenschaftliche Forschungsanwendungen
NDB has shown potential in various scientific research applications, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, NDB has been explored as a potential drug candidate due to its ability to interact with specific biological targets. In material science, NDB has been used as a building block for the synthesis of various materials, including polymers and dendrimers. In organic synthesis, NDB has been used as a reagent for the synthesis of various compounds due to its unique chemical properties.
Eigenschaften
Molekularformel |
C19H16O4 |
---|---|
Molekulargewicht |
308.3 g/mol |
IUPAC-Name |
naphthalen-2-yl 3,5-dimethoxybenzoate |
InChI |
InChI=1S/C19H16O4/c1-21-17-10-15(11-18(12-17)22-2)19(20)23-16-8-7-13-5-3-4-6-14(13)9-16/h3-12H,1-2H3 |
InChI-Schlüssel |
OJUIQRPEHNZSSB-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C(=O)OC2=CC3=CC=CC=C3C=C2)OC |
Kanonische SMILES |
COC1=CC(=CC(=C1)C(=O)OC2=CC3=CC=CC=C3C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.